molecular formula C18H14FNO3 B14989999 N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14989999
M. Wt: 311.3 g/mol
InChI Key: MYWOHWSTSXMUTB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 5. The carboxamide moiety is linked to a 2-fluorophenyl group, introducing both lipophilic and electronic effects due to the fluorine substituent. Chromene derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, with structural variations significantly influencing their physicochemical and pharmacological profiles .

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-10-7-12-15(21)9-17(23-16(12)8-11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22)

InChI Key

MYWOHWSTSXMUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid and 2-fluoroaniline.

    Amide Formation: The carboxylic acid is then reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Hypothesized Impacts

Compound Name Substituent Position & Group Hypothesized Physicochemical Effects Structural Interactions
N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 2-fluorophenyl (ortho-F) Moderate lipophilicity (LogP ~3.5*); fluorine enhances dipole interactions and metabolic stability Fluorine may act as a hydrogen bond acceptor
6,7-Dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 3-trifluoromethylphenyl (meta-CF₃) Higher lipophilicity (LogP ~4.2*); CF₃ increases electron-withdrawing effects and steric bulk CF₃ reduces hydrogen bonding, alters crystal packing
N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide Benzyl (aromatic CH₂) Elevated LogP (~4.8*); bulky benzyl group may hinder solubility but improve membrane permeability Benzyl enables π-π stacking in solid state
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-sulfamoylphenyl (para-SO₂NH₂) Reduced LogP (~2.1*); sulfonamide enhances hydrophilicity and hydrogen bonding capacity SO₂NH₂ acts as hydrogen bond donor/acceptor

Note: LogP values are estimated based on substituent contributions.

Key Comparative Analyses

a) Electronic and Steric Effects
  • Fluorophenyl vs. Trifluoromethylphenyl : The 2-fluorophenyl group in the target compound provides a balance between lipophilicity and electronic effects. In contrast, the 3-trifluoromethylphenyl analog () exhibits stronger electron-withdrawing properties due to the CF₃ group, which may enhance binding to electron-rich biological targets but reduce solubility .
  • Benzyl vs.
b) Hydrogen Bonding and Crystal Packing
  • The 2-fluorophenyl group’s ability to participate in hydrogen bonding (as an acceptor) could lead to distinct crystal packing compared to the CF₃ analog, which relies more on van der Waals interactions .
  • The sulfamoylphenyl derivative () demonstrates how polar substituents can dominate crystal structure organization through extensive hydrogen-bonded networks, enhancing thermal stability and solubility .

Biological Activity

N-(2-Fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H14FNO3
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 128942-39-2

This chromene derivative features a fluorophenyl group, which may influence its biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, revealing:

  • Minimum Inhibitory Concentration (MIC) : Values range from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The compound appears to inhibit protein synthesis pathways, leading to bactericidal effects .

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown activity against fungal pathogens. It was evaluated for its efficacy against Candida albicans, demonstrating a notable reduction in biofilm formation.

3. Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating potential for further development in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Biofilm Disruption : Its ability to disrupt biofilms formed by pathogenic bacteria enhances its potential as an antimicrobial agent .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated bactericidal activity with MIC values between 15.625 and 125 μM against Gram-positive bacteria .
Study 2Showed moderate cytotoxicity against MCF-7 cells, suggesting potential use in cancer therapy .
Study 3Inhibited AChE and BChE with IC50 values indicating significant enzyme inhibition .

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